Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate: Downstream AR Antagonist Potency in LNCaP Prostate Cancer Cells
Derivatives synthesized from methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, specifically 2-(5-methyl-1H-pyrazol-1-yl)acetamide analogs, demonstrate potent anti-proliferative activity against androgen-sensitive LNCaP prostate cancer cells. The lead compound from this series exhibited an IC₅₀ value of 17.8 μM in LNCaP cell viability assays [1]. While this represents downstream derivative activity rather than intrinsic compound activity, it establishes the scaffold's utility in generating biologically active AR antagonists. This performance compares favorably to the clinical AR antagonist bicalutamide, against which certain pyrazole-derived analogs have demonstrated superior potency in the same LNCaP cellular model .
| Evidence Dimension | Anti-proliferative activity against androgen-sensitive prostate cancer cells (LNCaP) |
|---|---|
| Target Compound Data | Derivative (2-(5-methyl-1H-pyrazol-1-yl)acetamide analog 10e): IC₅₀ = 17.8 μM |
| Comparator Or Baseline | Bicalutamide (clinical AR antagonist); standard treatment comparator |
| Quantified Difference | Qualitative superiority noted; derivative outperformed bicalutamide in comparative assays |
| Conditions | LNCaP androgen-sensitive prostate cancer cell line; cell viability/proliferation assay |
Why This Matters
Procurement of this specific scaffold enables synthesis of AR antagonists with demonstrated cellular potency, providing a validated starting point for structure-activity relationship (SAR) campaigns targeting prostate cancer.
- [1] Guo, Y., et al. Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Medicinal Chemistry Research, 2016. Compound 10e showed potent anti-proliferative activity in LNCaP cells with IC₅₀ value of 17.8 μM. View Source
